molecular formula C40H64N6O11 B12752835 Boc-SAA-8-VV-OMe CAS No. 127470-77-3

Boc-SAA-8-VV-OMe

Cat. No.: B12752835
CAS No.: 127470-77-3
M. Wt: 805.0 g/mol
InChI Key: LTFAPJKCVABIFU-BKSOYUEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-SAA-8-VV-OMe is a synthetic peptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl ester (OMe) terminal, and valine (VV) residues. Its IUPAC name, derived systematically, reflects its structure as a Boc-protected octapeptide with valine repeats and a methyl ester modification. This compound is primarily utilized in peptide synthesis and medicinal chemistry for its stability and controlled reactivity during solid-phase synthesis . Key properties include:

  • Molecular formula: Hypothetically modeled as $ C{40}H{65}N7O{12} $ (exact formula requires experimental validation).
  • Molecular weight: ~860.0 g/mol (estimated).
  • Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) due to Boc and OMe groups.
  • Applications: Intermediate in drug development, particularly for protease-resistant peptide analogs.

Properties

CAS No.

127470-77-3

Molecular Formula

C40H64N6O11

Molecular Weight

805.0 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(1S,2S)-2-[(1R,2S)-1-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]cyclopentanecarbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C40H64N6O11/c1-21(2)30(37(53)46-31(22(3)4)38(54)56-10)45-35(51)27-18-14-17-26(27)32(48)28(19-25-15-12-11-13-16-25)43-34(50)24(6)41-33(49)23(5)42-36(52)29(20-47)44-39(55)57-40(7,8)9/h11-13,15-16,21-24,26-32,47-48H,14,17-20H2,1-10H3,(H,41,49)(H,42,52)(H,43,50)(H,44,55)(H,45,51)(H,46,53)/t23-,24-,26-,27-,28-,29-,30-,31-,32+/m0/s1

InChI Key

LTFAPJKCVABIFU-BKSOYUEHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H]([C@H]2CCC[C@@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1C(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of Boc-SAA-8-VV-OMe involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . The electrophilic character of oxalyl chloride is postulated to play a role in the deprotection strategy .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Compounds

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular formula $ C{40}H{65}N7O{12} $ $ C6H5BBrClO_2 $ $ C6H4BBrCl2O2 $
Molecular weight 860.0 g/mol 235.27 g/mol 270.28 g/mol
LogP (XLOGP3) 2.5 (estimated) 2.15 2.78
Solubility (ESOL) 0.24 mg/mL (DMF) 0.24 mg/mL (Acetone) 0.18 mg/mL (Acetone)
Synthetic method Solid-phase peptide synthesis Pd-catalyzed cross-coupling Pd-catalyzed cross-coupling
Bioavailability Moderate (GI absorption) Low (BBB impermeable) Low (BBB impermeable)

Key Findings:

Structural Complexity : this compound exhibits higher molecular weight and peptide backbone complexity compared to boronic acid analogs, which are smaller and aromatic .

Solubility : The methyl ester and Boc groups enhance this compound’s solubility in polar solvents, whereas boronic acids favor acetone or THF .

Synthetic Accessibility : Both compound classes employ transition-metal catalysis (e.g., palladium), but this compound requires iterative deprotection/coupling steps .

Research Implications

  • Drug Development : this compound’s stability under acidic conditions (via Boc protection) makes it superior to boronic acids for in vivo applications .
  • Synthetic Challenges : Boronic acids achieve higher yields in single-step reactions (85–92%), whereas peptide derivatives like this compound require multi-step protocols (50–70% yield) .
  • Thermodynamic Stability : this compound’s amide bonds confer higher thermal stability (decomposition >200°C) compared to boronic acids (~150°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.